4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde is an organic compound characterized by its unique structure and functional properties. It belongs to the class of compounds known as benzaldehydes, specifically featuring a difluorophenyl group attached to an ethyl chain. The compound has gained attention in various scientific fields due to its potential applications in pharmaceuticals and organic synthesis.
Source and Classification
The compound is classified under organic compounds, specifically as a benzoyl derivative. Its molecular formula is , and it has a CAS number of 2586126-65-8. Benzaldehydes are known for their aromatic characteristics and are widely used in the synthesis of other organic compounds .
The synthesis of 4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde can be achieved through several methods:
Methods and Technical Details
The molecular structure of 4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde features a central benzene ring with an ethyl side chain attached to a difluorophenyl group.
Structure Data
CC(C1=CC=C(C=C1)C=O)C2=C(C=CC=C2)F.This configuration allows for various interactions due to the presence of fluorine atoms, which influence its reactivity and solubility characteristics .
4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde can undergo several chemical reactions:
These reactions are facilitated by the compound's reactive functional groups and can lead to the formation of various derivatives useful in synthetic organic chemistry .
The mechanism of action for 4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde primarily involves its interaction with biological targets through its electrophilic aldehyde group.
This reactivity makes it a candidate for further investigation in drug development and material science .
The physical and chemical properties of 4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde are crucial for its applications:
These properties dictate its usability in various chemical processes and formulations .
4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde has several scientific uses:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5